molecular formula C10H12NO3- B12273127 Carbamic acid,N-(4-methoxyphenyl)-,ethyl ester

Carbamic acid,N-(4-methoxyphenyl)-,ethyl ester

Cat. No.: B12273127
M. Wt: 194.21 g/mol
InChI Key: FLVVKVHYQBYUHC-UHFFFAOYSA-M
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Description

Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester is an organic compound with the molecular formula C10H13NO3 It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a 4-methoxyphenyl group, and the hydroxyl group is replaced by an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester typically involves the reaction of 4-methoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethyl ester group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the ethyl ester group.

Scientific Research Applications

Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, N-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The 4-methoxyphenyl group plays a crucial role in the binding affinity and specificity of the compound, while the ethyl ester group influences its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(4-methoxyphenyl)-, methyl ester
  • Carbamic acid, N-(4-methoxyphenyl)-, propyl ester
  • Carbamic acid, N-(4-methoxyphenyl)-, butyl ester

Uniqueness

Carbamic acid, N-(4-methoxyphenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The ethyl ester group provides a balance between solubility and stability, making it suitable for various applications. Additionally, the 4-methoxyphenyl group enhances the compound’s binding affinity and specificity for certain molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H12NO3-

Molecular Weight

194.21 g/mol

IUPAC Name

N-ethyl-N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H13NO3/c1-3-11(10(12)13)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3,(H,12,13)/p-1

InChI Key

FLVVKVHYQBYUHC-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)[O-]

Origin of Product

United States

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